molecular formula C21H12N2Na4O9S2 B211212 Arginine N-Methyltransferase Inhibitor-1

Arginine N-Methyltransferase Inhibitor-1

Cat. No.: B211212
M. Wt: 592.4 g/mol
InChI Key: OEJIOAHFKHHDAW-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

Arginine N-Methyltransferase Inhibitor-1 is a complex organic compound known for its vibrant color properties. It is commonly used as a dye, particularly in textile industries, due to its ability to produce bright and stable colors. The compound is also referred to as Direct Red 83 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Arginine N-Methyltransferase Inhibitor-1 involves several steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and other reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Arginine N-Methyltransferase Inhibitor-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can result in amines.

Scientific Research Applications

Arginine N-Methyltransferase Inhibitor-1 has several applications in scientific research:

    Chemistry: Used as a dye in various analytical techniques.

    Biology: Employed in staining procedures to visualize biological samples.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Widely used in the textile industry for dyeing fabrics

Mechanism of Action

The compound exerts its effects primarily through its ability to interact with various molecular targets. The sulfonate groups enhance its solubility in water, allowing it to penetrate and bind to different substrates. The exact pathways involved depend on the specific application, but generally, the compound forms stable complexes with other molecules, leading to its desired effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Arginine N-Methyltransferase Inhibitor-1 is unique due to its specific molecular structure, which imparts distinct color properties and stability. Its ability to form stable complexes with various substrates makes it particularly valuable in industrial and research applications .

Properties

Molecular Formula

C21H12N2Na4O9S2

Molecular Weight

592.4 g/mol

IUPAC Name

tetrasodium;4-oxido-7-[(5-oxido-7-sulfonatonaphthalen-2-yl)carbamoylamino]naphthalene-2-sulfonate

InChI

InChI=1S/C21H16N2O9S2.4Na/c24-19-9-15(33(27,28)29)7-11-5-13(1-3-17(11)19)22-21(26)23-14-2-4-18-12(6-14)8-16(10-20(18)25)34(30,31)32;;;;/h1-10,24-25H,(H2,22,23,26)(H,27,28,29)(H,30,31,32);;;;/q;4*+1/p-4

InChI Key

OEJIOAHFKHHDAW-UHFFFAOYSA-J

SMILES

C1=CC2=C(C=C(C=C2C=C1NC(=O)NC3=CC4=CC(=CC(=C4C=C3)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])[O-].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1=CC2=C(C=C(C=C2C=C1NC(=O)NC3=CC4=CC(=CC(=C4C=C3)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])[O-].[Na+].[Na+].[Na+].[Na+]

Synonyms

Arginine N-Methyltransferase Inhibitor-1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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